molecular formula C13H17BN2O2 B12436587 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B12436587
M. Wt: 244.10 g/mol
InChI Key: NDMSIJAPUMHFOT-UHFFFAOYSA-N
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Description

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a cyano group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-methyl-5-bromopyridine-2-carbonitrile using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be key considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate or sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronate ester.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are boronic acids or alcohols.

Scientific Research Applications

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The cyano group on the pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both a cyano group and a boronate ester on the pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for a wide range of chemical transformations and the formation of complex molecules.

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H17BN2O2/c1-9-11(7-6-10(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

NDMSIJAPUMHFOT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)C

Origin of Product

United States

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